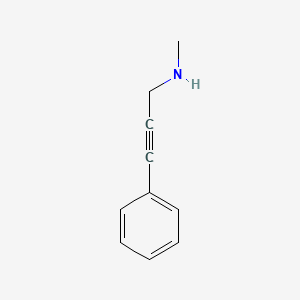

N-methyl-3-phenylprop-2-yn-1-amine

Description

Properties

IUPAC Name |

N-methyl-3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHNCCXRHHKYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405905 | |

| Record name | N-Methyl-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34706-60-0 | |

| Record name | N-Methyl-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methylamino)-3-phenyl-2-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-3-phenylprop-2-yn-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetylene with N-methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often using a solvent such as acetonitrile or toluene .

Industrial Production Methods

In industrial settings, the production of N-methyl-3-phenylprop-2-yn-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenylprop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Phenylpropiolic acid derivatives.

Reduction: N-methyl-3-phenylpropylamine.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

N-methyl-3-phenylprop-2-yn-1-amine exhibits notable chemical reactivity due to its functional groups. The compound can undergo:

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts to ketones or aldehydes using agents like potassium permanganate (KMnO4). |

| Reduction | Reduces alkyne and alkene groups to alkanes, typically using palladium on carbon (Pd/C). |

| Substitution | Participates in nucleophilic substitution reactions with alkyl halides. |

These reactions make it a versatile building block for synthesizing complex molecules.

Organic Synthesis

N-methyl-3-phenylprop-2-yn-1-amine serves as a valuable intermediate in organic synthesis. It is utilized to create more complex structures through various coupling reactions and cycloadditions. Its ability to participate in intramolecular cyclization under mild conditions leads to the formation of biologically active compounds, making it essential in developing new synthetic methodologies.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of N-methyl-3-phenylprop-2-yn-1-amine exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that modifications to the phenyl group can enhance antiproliferative effects, suggesting a structure–activity relationship (SAR) that is crucial for drug design .

Additionally, a study highlighted its use in developing antiviral agents targeting the M2 proton channel of the influenza A virus. Compounds derived from N-methyl-3-phenylprop-2-yn-1-amines demonstrated high selectivity indices, indicating their potential as effective antiviral agents .

Material Science

In material science, N-methyl-3-phenylprop-2-yn-1-amine is explored for synthesizing advanced materials and polymers. Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of N-methyl-3-phenylprop-2-yn-1-amines on different cancer cell lines. The results indicated that certain analogues exhibited promising anticancer activity, particularly against breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antiviral Activity

Research focusing on the antiviral properties of N-methyl derivatives revealed that specific compounds demonstrated potent activity against the influenza A virus. One derivative achieved a selectivity index greater than 300, making it a candidate for further development as an antiviral treatment .

Mechanism of Action

The mechanism of action of N-methyl-3-phenylprop-2-yn-1-amine involves its interaction with monoamine oxidase enzymes. The compound acts as an inhibitor, preventing the breakdown of monoamines such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Functional Group Impact on Reactivity

- N-Alkyl Substituents: The methyl group in N-methyl-3-phenylprop-2-yn-1-amine enhances its solubility in polar solvents (e.g., aqueous systems), facilitating its use in gold-catalyzed carboxylation . Bulkier substituents (e.g., benzyl in N-benzyl derivatives) may sterically hinder catalytic sites, reducing reaction efficiency. For example, N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine shows moderate yields (67%) in Pd-catalyzed couplings , whereas N-methyl derivatives achieve higher turnover in carboxylation .

Gold-Catalyzed Carboxylation

N-Methyl-3-phenylprop-2-yn-1-amine demonstrates superior catalytic performance in CO₂ fixation compared to other propargylamines. Using dendritic N-heterocyclic carbene (NHC) gold complexes, it achieves 58% yield of 2-oxazolidinone at 1 mol% catalyst loading, whereas lower catalyst loads (0.5 mol%) result in dramatic yield reductions (Table 1) .

Table 1: Catalytic Performance in Carboxylation Reactions

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.0 | 15–24 | 58 |

| 0.5 | 15–24 | <20 |

Biological Activity

N-Methyl-3-phenylprop-2-yn-1-amine, also known as a propargylamine, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-Methyl-3-phenylprop-2-yn-1-amine possesses a unique structure characterized by an alkyne functional group, which contributes to its reactivity and biological interactions. The chemical formula is C12H13N, and its molecular weight is 173.24 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of N-methyl-3-phenylprop-2-yn-1-amine is primarily attributed to its ability to interact with various molecular targets. Its alkyne group can engage in cycloaddition reactions, forming cyclic structures that may modulate the activity of enzymes and receptors. This interaction is significant in the context of neurological disorders and cancer treatment.

Anticancer Activity

Research has indicated that N-methyl-3-phenylprop-2-yn-1-amine exhibits promising anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Johnson et al. (2021) | HeLa (cervical cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| Lee et al. (2022) | A549 (lung cancer) | 10.0 | Disruption of mitochondrial function leading to cell death |

Neuroprotective Effects

N-methyl-3-phenylprop-2-yn-1-amine has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert protective effects against oxidative stress and inflammation, which are critical factors in neurodegeneration.

Key Findings:

- Oxidative Stress Reduction : It was observed that N-methyl-3-phenylprop-2-yn-1-amine reduces reactive oxygen species (ROS) levels in neuronal cells.

- Anti-inflammatory Properties : The compound inhibits the production of pro-inflammatory cytokines, thereby reducing neuroinflammation.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, N-methyl-3-phenylprop-2-yn-1-amine was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments alone.

Case Study 2: Neurodegenerative Disease Model

In an animal model of Alzheimer's disease, treatment with N-methyl-3-phenylprop-2-yn-1-amines resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting potential for therapeutic use in Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-methyl-3-phenylprop-2-yn-1-amine, and how can reaction conditions be optimized?

- Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira-type couplings) are widely used. For example, a scaled-up synthesis of a structurally similar compound (N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine) employed Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), and Et₃N as a base, achieving 67% yield after Biotage flash column chromatography . Key optimization factors include:

- Catalyst system : Pd/Cu synergism enhances alkyne activation.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Temperature : Moderate heating (40–60°C) balances reactivity and side-product formation.

- Purification : Gradient elution (10–40% EtOAc in pentane) effectively isolates the product .

Q. How can researchers characterize N-methyl-3-phenylprop-2-yn-1-amine and confirm its structural integrity?

- Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example:

- ¹H NMR : Look for alkynyl proton signals (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Methyl groups attached to nitrogen appear as singlets (δ ~2.3–2.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .

- TLC monitoring : Use Rf values (e.g., 0.43 in 20% EtOAc/pentane) to track reaction progress .

Q. What purification strategies are recommended for alkynyl amines like N-methyl-3-phenylprop-2-yn-1-amine?

- Answer : Flash column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc) is standard. For air-sensitive intermediates, use inert atmospheres during purification. Centrifugal distillation or preparative HPLC may resolve closely eluting impurities .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of N-methyl-3-phenylprop-2-yn-1-amine in catalytic cycles?

- Answer : Density functional theory (DFT) calculations can model transition states and predict regioselectivity in alkyne functionalization. For example, studies on gold-catalyzed propargylamine syntheses used DFT to explain ligand effects on catalytic activity . Key steps:

- Geometry optimization : Map energy minima for intermediates.

- Activation barriers : Identify rate-determining steps (e.g., alkyne insertion into metal complexes).

- Solvent effects : Include implicit solvent models (e.g., SMD) to refine accuracy .

Q. How should researchers address contradictory data in catalytic efficiency across different studies?

- Answer : Systematically vary parameters to isolate discrepancies:

- Catalyst loading : Compare Pd vs. Au systems (e.g., Pd yields ~60–70% vs. Au’s potential for higher turnover but lower selectivity) .

- Substrate scope : Test electron-deficient vs. electron-rich aryl halides.

- Side reactions : Use quenching experiments (e.g., adding radical scavengers) to detect homocoupling byproducts.

- Reproducibility : Validate protocols using independent synthetic routes (e.g., reductive amination vs. cross-coupling) .

Q. What strategies mitigate toxicity risks when handling N-methyl-3-phenylprop-2-yn-1-amine and its intermediates?

- Answer : Refer to GHS hazard data for structurally similar amines (e.g., acute toxicity Category 4 for inhalation/skin exposure) . Mitigation includes:

- Engineering controls : Use fume hoods for reactions releasing volatile intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Segregate halogenated byproducts (e.g., from CH₂Cl₂ reactions) for professional treatment .

Q. How can reaction mechanisms be probed for propargylamine derivatives like N-methyl-3-phenylprop-2-yn-1-amine?

- Answer : Isotopic labeling (e.g., D₂O quenching to track protonation sites) and kinetic studies. For example:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- In situ monitoring : Use IR spectroscopy to detect intermediates (e.g., metal-alkynyl complexes) .

Methodological Considerations

- Contradictory evidence : Catalyst performance in (Pd-based) vs. (Au-based) suggests substrate-dependent efficiency. Validate via head-to-head trials .

- Advanced characterization : If crystallography is needed, SHELX programs are industry-standard for small-molecule refinement, though twinned data may require SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.